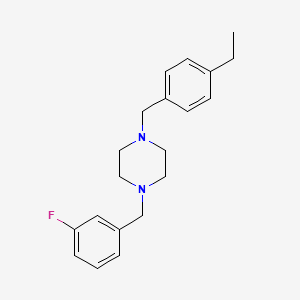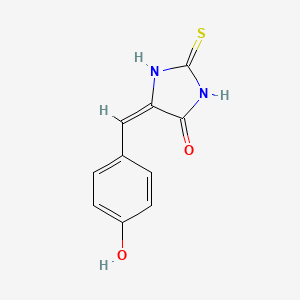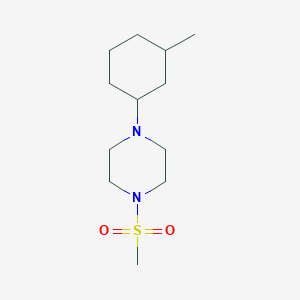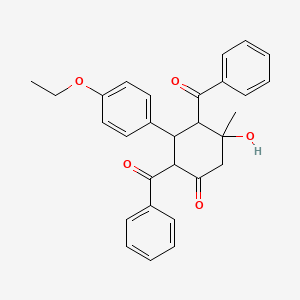
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with an ethyl group on one benzyl and a fluorine atom on the other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
N-Alkylation of Piperazine: The initial step involves the N-alkylation of piperazine with 4-ethylbenzyl chloride under basic conditions, typically using sodium or potassium carbonate in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
Subsequent N-Alkylation: The intermediate product is then subjected to a second N-alkylation with 3-fluorobenzyl chloride under similar conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization or chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups if present.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active piperazines.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as:
Receptors: Binding to neurotransmitter receptors, influencing their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Cellular Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxybenzyl)-4-(3-trifluoromethylbenzyl)piperazine: Investigated for its anti-inflammatory properties.
Uniqueness: The presence of both an ethyl group and a fluorine atom on the benzyl rings of this compound imparts unique physicochemical properties, potentially enhancing its biological activity and selectivity compared to other piperazine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H25FN2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[(4-ethylphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
Clave InChI |
MOPWHVWGYGEVEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)


![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)

![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)

![2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate](/img/structure/B10886381.png)
